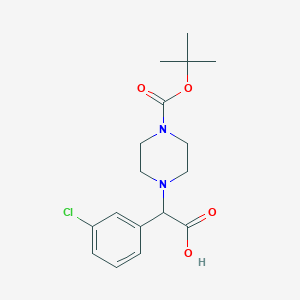

2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid is a useful research compound. Its molecular formula is C17H23ClN2O4 and its molecular weight is 354.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid is a synthetic compound notable for its potential biological activities and applications in medicinal chemistry. Its structure features a piperazine ring, a chlorophenyl group, and a carboxylic acid functional group, which contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

- Chemical Formula : C₁₇H₂₃ClN₂O₄

- Molecular Weight : 348.83 g/mol

- Structure : The compound consists of a piperazine moiety protected by a tert-butyloxycarbonyl (Boc) group, which can be removed under physiological conditions to reveal the active piperazine structure.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, such as enzymes and receptors. The mechanism of action may involve:

- Receptor Binding : The compound has shown potential affinity for neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in regulating mood and behavior.

- Modulation of Enzyme Activity : It may interact with specific enzymes, altering their activity and influencing various biochemical pathways .

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

1. Neurological Disorders

Research indicates that derivatives similar to this compound can serve as lead structures in drug discovery programs aimed at treating central nervous system (CNS) disorders .

2. Anticancer Activity

Preliminary studies suggest that compounds with structural similarities exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). For instance, related compounds have shown significant apoptosis-inducing capabilities through modulation of apoptotic gene expression .

3. Biochemical Research

The compound is utilized in studies investigating receptor interactions and signaling pathways, providing insights into cellular mechanisms and potential therapeutic targets .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Dopamine Receptor Affinity : A study on dopamine receptor ligands indicated that modifications to the piperazine structure could enhance binding affinity for the D4 receptor while maintaining selectivity over other receptor types .

- Cytotoxicity Studies : In vitro assays demonstrated that compounds related to this compound exhibited varying degrees of cytotoxicity against cancer cell lines. The most effective derivatives showed IC50 values comparable to established chemotherapeutics .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of several compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Piperazine ring, chlorophenyl group | Investigated for CNS activity |

| 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid | Similar structure with different Cl position | Potential differences in receptor affinity |

| 1-(4-Boc-piperazinyl)-1-(phenethyl)acetic acid | Piperazine attached to phenethyl group | Alters pharmacological profile due to substitution |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound is a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural features enhance the efficacy and specificity of drug candidates, making it an essential component in the development of new therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit significant activity against various biological targets, contributing to advancements in treatments for conditions such as depression and anxiety disorders .

Biochemical Research

In biochemical research, this compound is utilized to investigate receptor interactions and signaling pathways. This compound aids researchers in understanding cellular mechanisms and identifying potential therapeutic targets. Its ability to modulate receptor activity has made it a valuable tool in the study of pharmacodynamics and pharmacokinetics .

Drug Formulation

The unique structure of this compound allows for improved solubility and stability in drug formulations, which is crucial for enhancing bioavailability and patient compliance. It has been incorporated into both oral and injectable medications, optimizing their delivery and effectiveness. The compound's properties facilitate the development of formulations that can withstand various physiological conditions, ensuring consistent therapeutic outcomes .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in various analytical methods. It plays a critical role in quality control processes for pharmaceutical products, ensuring compliance with regulatory standards. The compound's stability and well-characterized properties make it suitable for use in chromatography and mass spectrometry applications .

Material Science

The exploration of this compound's properties extends into material science, where it is investigated for developing new materials with specific functionalities. Its potential applications include drug delivery systems that enhance the performance of existing technologies. Researchers are examining how modifications to its structure can lead to innovative materials capable of targeted delivery and controlled release of therapeutic agents .

Case Studies

Several case studies highlight the applications of this compound:

- Neurological Disorders : A study demonstrated that derivatives of this compound showed promising results in preclinical models for treating anxiety and depression by modulating serotonin receptors .

- Cancer Research : Research involving piperazine derivatives indicated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

- Drug Delivery Systems : Innovations in drug delivery using this compound have led to formulations that improve the pharmacokinetic profiles of existing drugs, enhancing their therapeutic efficacy while minimizing side effects .

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXLMQWRBHJCFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.